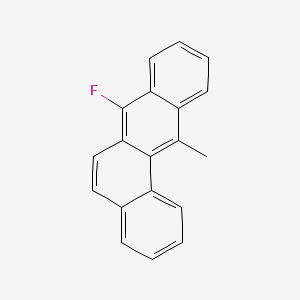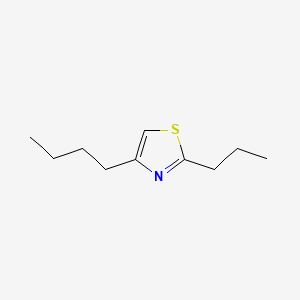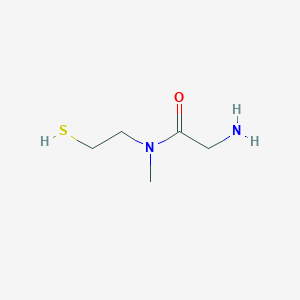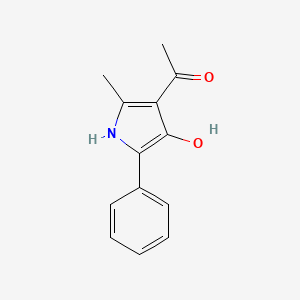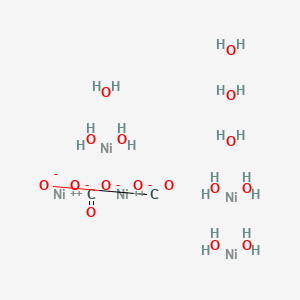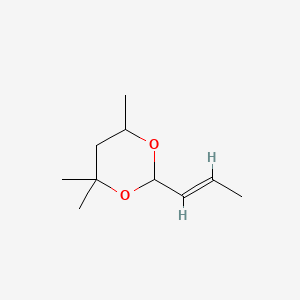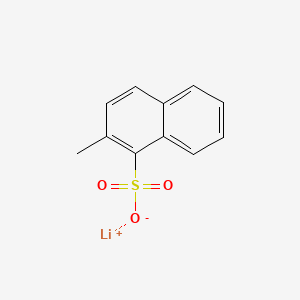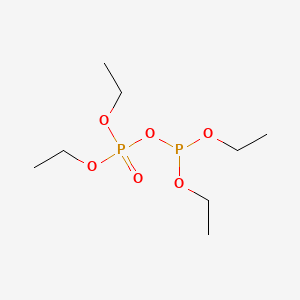![molecular formula C12H30N2O3Si B13784007 1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]- CAS No. 99740-25-7](/img/structure/B13784007.png)
1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]- is an organosilicon compound with the molecular formula C12H30N2O3Si. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to act as a coupling agent, enhancing the adhesion between organic and inorganic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]- can be synthesized through a series of organic synthesis steps. One common method involves the reaction of 3-aminopropyltriethoxysilane with 1,3-dibromopropane under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions in specialized reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified through distillation or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The compound can participate in substitution reactions, where the triethoxysilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halides and nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include siloxanes, amines, and other organosilicon compounds. These products have diverse applications in materials science and industrial chemistry .
Aplicaciones Científicas De Investigación
1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of hybrid materials, enhancing the properties of composites.
Biology: The compound is employed in the modification of biomolecules for improved stability and functionality.
Medicine: It is used in drug delivery systems to improve the bioavailability of therapeutic agents.
Industry: The compound is utilized in the production of adhesives, sealants, and coatings, providing enhanced adhesion and durability
Mecanismo De Acción
The mechanism of action of 1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]- involves its ability to form strong covalent bonds with both organic and inorganic materials. This is achieved through the hydrolysis of the triethoxysilyl group, followed by condensation reactions that result in the formation of siloxane bonds. These bonds enhance the adhesion and compatibility between different materials, making the compound an effective coupling agent .
Comparación Con Compuestos Similares
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar in structure but lacks the additional amine group.
N-Propyl-1,3-propanediamine: Contains a propyl group instead of the triethoxysilyl group.
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in function but has methoxy groups instead of ethoxy groups
Uniqueness
1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]- is unique due to its dual functionality, combining the properties of an amine and a silane. This allows it to act as an effective coupling agent, enhancing the adhesion and compatibility between organic and inorganic materials. Its versatility makes it valuable in various applications, from materials science to biotechnology .
Propiedades
Número CAS |
99740-25-7 |
|---|---|
Fórmula molecular |
C12H30N2O3Si |
Peso molecular |
278.46 g/mol |
Nombre IUPAC |
N'-(3-triethoxysilylpropyl)propane-1,3-diamine |
InChI |
InChI=1S/C12H30N2O3Si/c1-4-15-18(16-5-2,17-6-3)12-8-11-14-10-7-9-13/h14H,4-13H2,1-3H3 |
Clave InChI |
IKIPVSDFJVKSLQ-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCNCCCN)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-4-[(phenylmethyl)amino]-](/img/structure/B13783936.png)
![2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene](/img/structure/B13783941.png)
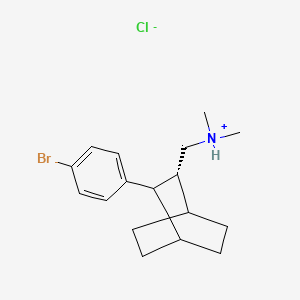


![[1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate](/img/structure/B13783948.png)
